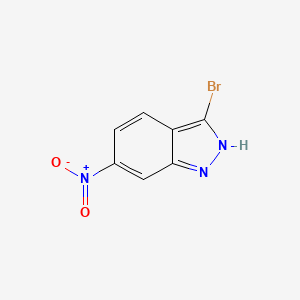

3-bromo-6-nitro-1H-indazole

概要

説明

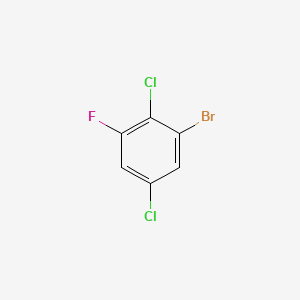

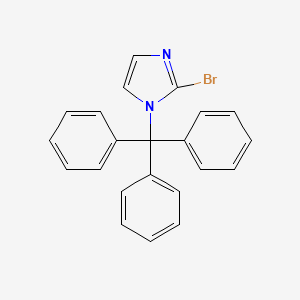

“3-bromo-6-nitro-1H-indazole” is a chemical compound with the CAS Number: 70315-68-3 . It has a molecular weight of 242.03 . The IUPAC name for this compound is 3-bromo-6-nitro-1H-indazole .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “3-bromo-6-nitro-1H-indazole” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It also has halogen substituent in the same position .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . For example, Wang et al. described the synthesis of novel 1H-indazole derivatives based on systematic optimization of both the piperidine and 2,6-difluorophenyl moieties of 3-(pyrazin-2-yl)-1H-indazole as potential inhibitors of pan-Pim kinases .

Physical And Chemical Properties Analysis

“3-bromo-6-nitro-1H-indazole” is a solid powder at room temperature . It has a boiling point of 233-235°C . The storage temperature is ambient .

科学的研究の応用

Synthesis of Heterocyclic Compounds

3-bromo-6-nitro-1H-indazole: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds have a wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The indazole nucleus, in particular, is a common structural motif in several marketed drugs.

Development of Anticancer Agents

Indazole derivatives, including those derived from 3-bromo-6-nitro-1H-indazole , are explored for their potential as anticancer agents. They can be employed in the design of compounds targeting specific pathways relevant to cancer cell proliferation and survival .

Anti-Inflammatory Applications

The indazole ring system, which can be synthesized using 3-bromo-6-nitro-1H-indazole , is known to exhibit anti-inflammatory properties. This makes it a significant compound in the development of new anti-inflammatory drugs .

Corrosion Inhibition

3-bromo-6-nitro-1H-indazole: has been studied as a novel corrosion inhibitor for mild steel in acidic environments. Its efficiency in protecting metal surfaces from corrosion makes it a candidate for further research in material science and engineering applications .

Phosphoinositide 3-Kinase Inhibition

This compound has been identified as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), which is an enzyme involved in respiratory diseases. As such, it holds promise for the treatment of conditions like asthma and chronic obstructive pulmonary disease .

Quantum Chemical Studies

The molecular structure of 3-bromo-6-nitro-1H-indazole makes it suitable for quantum chemical studies to understand its interaction with other molecules and metals. This is particularly useful in the field of computational chemistry where such interactions are modeled and analyzed .

作用機序

Target of Action

The primary targets of 3-bromo-6-nitro-1H-indazole are Nitric Oxide Synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule in the body .

Mode of Action

3-bromo-6-nitro-1H-indazole interacts with its targets, the Nitric Oxide Synthases, and inhibits their activity . This inhibition results in a decrease in the production of nitric oxide .

Biochemical Pathways

The inhibition of Nitric Oxide Synthases by 3-bromo-6-nitro-1H-indazole affects the nitric oxide pathway . Nitric oxide is a key signaling molecule involved in various physiological processes, including vascular smooth muscle relaxation and immune response .

Result of Action

The inhibition of Nitric Oxide Synthases by 3-bromo-6-nitro-1H-indazole leads to a decrease in the production of nitric oxide . This can have various molecular and cellular effects, depending on the specific role of nitric oxide in the affected cells. For example, in macrophages, nitric oxide mediates tumoricidal and bactericidal actions .

Safety and Hazards

The safety information for “3-bromo-6-nitro-1H-indazole” includes hazard statements such as “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

将来の方向性

Given the wide range of pharmacological activities exhibited by indazole derivatives, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on further optimizing the synthesis process and exploring the potential applications of “3-bromo-6-nitro-1H-indazole” and other indazole derivatives in the field of medicinal chemistry .

特性

IUPAC Name |

3-bromo-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKJZBGTZKOXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348775 | |

| Record name | 3-bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-6-nitro-1H-indazole | |

CAS RN |

70315-68-3 | |

| Record name | 3-bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)